6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group attached to the sixth position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The process is efficient and can be adapted for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, leading to the formation of addition products.
Substitution Reactions: It can undergo substitution reactions, particularly at the methoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products
Common Reagents and Conditions
Nucleophilic Addition: Common nucleophiles include amines and thiols.
Substitution Reactions: Reagents such as halogens and alkylating agents are used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can have different functional groups attached, depending on the reagents and conditions used .
Scientific Research Applications
6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1.
Pathways Involved: By inhibiting these enzymes, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the methoxy group.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
6,8-Dinitro[1,2,4]triazolo[1,5-a]pyridine: Contains nitro groups at positions 6 and 8.
Uniqueness
6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a methoxy group attached to a triazolo-pyridine core. This unique arrangement contributes to its biological activity by allowing interactions with various molecular targets.
Biological Activities
1. Anticancer Activity
Research has demonstrated that derivatives of triazolo[4,3-a]pyridine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
22i | HeLa | 2.85 ± 0.74 |
These results indicate that the compound may act as a potent inhibitor of c-Met kinase, which plays a crucial role in cancer progression and metastasis .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages:
Compound | Cytokine Inhibition | IC50 (μM) |
---|---|---|
Triazole Derivative A | TNF-α | 0.84 |
Triazole Derivative B | IL-6 | 1.15 |
This suggests potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
this compound exhibits significant antibacterial activity against various pathogens. Its mechanism often involves disrupting bacterial cellular processes:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 μg/mL |
S. aureus | 16 μg/mL |
This makes it a candidate for developing new antimicrobial agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to inflammation and cancer .
- Receptor Modulation : It functions as an inverse agonist for RORγt, influencing immune responses and potentially providing therapeutic benefits in autoimmune diseases .
Case Studies
Several studies have highlighted the efficacy of triazolo[4,3-a]pyridine derivatives in preclinical models:
- Study on Cancer Cell Lines : A series of derivatives were tested against gastric cancer cell lines (SNU5), showing selective inhibition of c-Met without affecting other kinases .
- Inflammation Model : In vivo studies demonstrated that triazole derivatives reduced inflammation markers comparable to standard treatments like indomethacin .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-7-9-8-5-10(7)4-6/h2-5H,1H3 |
InChI Key |
VBLQVBBBSGTUCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=NN=C2C=C1 |
Origin of Product |
United States |
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